Methyl 5-aminopyrazine-2-carboxylate Methyl 5-aminopyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 13924-94-2
VCID: VC0017990
InChI: InChI=1S/C6H7N3O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3,(H2,7,9)
SMILES: COC(=O)C1=CN=C(C=N1)N
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol

Methyl 5-aminopyrazine-2-carboxylate

CAS No.: 13924-94-2

VCID: VC0017990

Molecular Formula: C6H7N3O2

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-aminopyrazine-2-carboxylate - 13924-94-2

Description

Methyl 5-aminopyrazine-2-carboxylate is an organic intermediate with the molecular formula C6H7N3O2C_6H_7N_3O_2 and a molar mass of 153.14 g/mol. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. Methyl 5-aminopyrazine-2-carboxylate is used in various chemical reactions and has significant applications in chemistry, biology, medicine, and industry. It serves as an intermediate in synthesizing various organic compounds and heterocyclic derivatives. In biology, it is utilized in studying enzyme inhibitors and as a building block for biologically active molecules. In medicine, it acts as a precursor for developing pharmaceutical agents with potential therapeutic effects. Industrially, this compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.

This compound can be synthesized from 5-halopyrazine-2-carboxylate through amination reactions, where 5-halopyrazine-2-carboxylate reacts with substituted amino reagents in the presence of an organic solvent and alkali at 60-70°C. It can also be produced through deamination and hydrolysis of 5-substituted aminopyrazine-2-carboxylate. Industrially, the production follows similar synthetic routes but on a larger scale, with optimized reaction conditions for higher yields and purity, and automated processes for consistency and efficiency. Methyl 5-aminopyrazine-2-carboxylate can undergo oxidation to form corresponding carboxylic acids, reduction to form amines or other reduced derivatives, and substitution where the amino group can be substituted with other functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents such as lithium aluminum hydride and sodium borohydride are used. Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions for substitution reactions.

Similar compounds include Methyl 3-amino-5-methylpyrazine-2-carboxylate, Methyl 5-chloropyrazine-2-carboxylate, and Methyl 6-methoxy-2-pyrazinecarboxylate. Methyl 5-aminopyrazine-2-carboxylate is unique because of its specific substitution pattern on the pyrazine ring, with an amino group at the 5-position and a carboxylate ester at the 2-position, making it a versatile intermediate for various synthetic applications. Another related compound is Methyl 3-aminopyrazine-2-carboxylate, which is a pyrazine substituted by a methoxycarbonyl group at position 2 and an amino group at position 3 . Also, there is Methyl 5-aminopyrimidine-2-carboxylate .

CAS No. 13924-94-2
Product Name Methyl 5-aminopyrazine-2-carboxylate
Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
IUPAC Name methyl 5-aminopyrazine-2-carboxylate
Standard InChI InChI=1S/C6H7N3O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3,(H2,7,9)
Standard InChIKey RPEZSZAVQOVHCZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C(C=N1)N
Canonical SMILES COC(=O)C1=CN=C(C=N1)N
Synonyms 5-Amino-2-pyrazinecarboxylic Acid Methyl Ester;
PubChem Compound 14536427
Last Modified Sep 17 2023

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